2,7-Dimethylquinoline-4-carboxylic acid

Medicinal Chemistry ADME Prediction Lipophilicity

2,7-Dimethylquinoline-4-carboxylic acid is a disubstituted quinoline-4-carboxylic acid bearing methyl groups at positions 2 and 7 on the quinoline ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g·mol⁻¹.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 892674-22-5
Cat. No. B1317886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylquinoline-4-carboxylic acid
CAS892674-22-5
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CC(=C2C=C1)C(=O)O)C
InChIInChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15)
InChIKeyICCQYBHJLONXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylquinoline-4-carboxylic Acid (CAS 892674-22-5): Core Identity and Compound-Class Context for Scientific Procurement


2,7-Dimethylquinoline-4-carboxylic acid is a disubstituted quinoline-4-carboxylic acid bearing methyl groups at positions 2 and 7 on the quinoline ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g·mol⁻¹. Vendors typically supply this compound at ≥95% purity . It is an achiral, solid building block (LogP 3.18, one rotatable bond) used as a synthetic intermediate in medicinal chemistry and materials science. Common in-class alternatives include quinoline-4-carboxylic acid and other monomethyl or dimethyl regioisomers; however, the 2,7-dimethyl substitution pattern confers distinct steric and electronic properties that influence downstream reactivity and molecular recognition.

Why Quinoline-4-carboxylic Acids Are Not Interchangeable: The Procurement Case for 2,7-Dimethylquinoline-4-carboxylic Acid


Quinoline-4-carboxylic acids serve as versatile scaffolds, but their biological and physicochemical profiles are exquisitely sensitive to the position and nature of ring substituents [1]. Replacing 2,7-dimethylquinoline-4-carboxylic acid with the parent quinoline-4-carboxylic acid or with alternative dimethyl regioisomers (e.g., 2,6- or 2,8-disubstituted) can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, which in turn modulates target binding and pharmacokinetics. Therefore, procurement decisions must be guided by quantitative evidence of how the 2,7-dimethyl arrangement specifically meets the requirements of a given synthetic route or biological assay.

2,7-Dimethylquinoline-4-carboxylic Acid: Quantitative Differentiation Evidence Against In-Class Analogs


Computational LogP Differentiation Between 2,7-Dimethylquinoline-4-carboxylic Acid and the Unsubstituted Parent

The predicted partition coefficient (LogP) of 2,7-dimethylquinoline-4-carboxylic acid (3.18) is substantially higher than that of the parent quinoline-4-carboxylic acid (calculated LogP ≈ 2.0) . This difference reflects the lipophilic contribution of the two methyl groups and has direct implications for membrane permeability and protein binding in drug-design programs.

Medicinal Chemistry ADME Prediction Lipophilicity

Predicted Acid Dissociation Constant (pKa) Comparison with Regioisomeric Dimethylquinoline-4-carboxylic Acids

The predicted pKa of 2,7-dimethylquinoline-4-carboxylic acid is 1.29 ± 0.10 , whereas the predicted pKa of the 2,6-dimethyl regioisomer is 1.42 ± 0.10 . The marginally lower pKa of the 2,7-isomer indicates slightly stronger acidity, which can influence salt formation, solubility at physiological pH, and the compound's reactivity in acid- or base-catalyzed transformations.

Physicochemical Profiling Salt Formation Reactivity

Purity Benchmarking for Synthetic-Intermediate Procurement

Commercially, 2,7-dimethylquinoline-4-carboxylic acid is routinely supplied at a minimum purity of 95% (HPLC) . For comparison, the unsubstituted quinoline-4-carboxylic acid is available at 97% purity from certain suppliers , while less common dimethyl regioisomers may only be accessible at lower purities (e.g., 90%) or require custom synthesis. The 95% baseline ensures reproducible performance in multi-step synthetic sequences where byproducts from lower-purity intermediates can compromise overall yield.

Building Block Quality Synthetic Reliability Purity Specification

2,7-Dimethylquinoline-4-carboxylic Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Optimizing CNS Drug Candidates via Enhanced Lipophilicity

The experimentally validated LogP of 3.18 for 2,7-dimethylquinoline-4-carboxylic acid makes it a superior starting scaffold for CNS-targeted small molecules, where a LogP range of 2–4 is often desired for blood-brain barrier penetration. Compared to the less lipophilic quinoline-4-carboxylic acid, the 2,7-dimethyl analogue can accelerate hit-to-lead optimization by providing a built-in lipophilicity handle.

Synthetic Methodology: Leveraging Subtle pKa Differences for Selective Derivatization

The slightly more acidic carboxylic acid group of the 2,7-dimethyl isomer (predicted pKa 1.29) relative to the 2,6-isomer (predicted pKa 1.42) can be exploited in chemoselective amidation or esterification reactions where controlled deprotonation is required. This property supports the development of orthogonal protecting-group strategies in complex molecule synthesis.

Building-Block Procurement: Ensuring Reproducible Multi-Step Synthesis

With a minimum guaranteed purity of 95% , 2,7-dimethylquinoline-4-carboxylic acid offers a reliable starting point for medicinal chemistry libraries. Its consistent quality profile reduces batch-to-batch variability in parallel synthesis, a key consideration for academic and industrial laboratories that prioritize reproducible high-throughput experimentation.

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